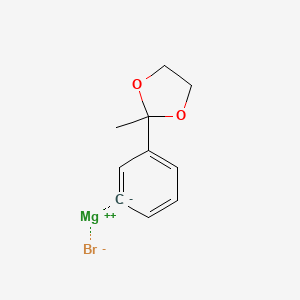
(3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide is a Grignard reagent, which is a type of organomagnesium compound widely used in organic synthesis. Grignard reagents are known for their ability to form carbon-carbon bonds, making them invaluable tools in the construction of complex organic molecules.
作用机制
Target of Action
It is known to be a grignard reagent , which are generally used in the formation of carbon-carbon bonds . They can react with a variety of functional groups and are often used in organic synthesis .
Mode of Action
As a Grignard reagent, (3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide can act as a nucleophile in reactions with electrophiles . The magnesium atom carries a partial negative charge, making the carbon atom it is bonded to highly nucleophilic. This allows it to attack electrophilic carbon atoms in compounds such as aldehydes, ketones, or alkyl halides .
Biochemical Pathways
It has been used in the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione . It has also been used in the microwave-assisted synthesis of KN-93, an inhibitor of calmodulin kinase II .
Pharmacokinetics
As a Grignard reagent, it is typically used in a laboratory setting for chemical synthesis rather than being administered as a drug .
Result of Action
The result of the action of this compound depends on the specific reaction it is used in. For instance, it has been used to prepare a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione . It has also been used in the synthesis of fluorinated spirobenzofuran piperidines as s1 receptor ligands .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, Grignard reagents are sensitive to moisture and must be prepared and handled under anhydrous conditions . They are also typically used in a solution of an ether solvent, such as tetrahydrofuran (THF), which can stabilize the Grignard reagent and facilitate its reaction with other compounds .
准备方法
Synthetic Routes and Reaction Conditions
(3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide can be synthesized through the reaction of 3-(2-Methyl-1,3-dioxolan-2-yl)phenyl bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of Grignard reagents, including this compound, often involves large-scale reactors equipped with systems to maintain an inert atmosphere and control temperature. The process is similar to laboratory synthesis but scaled up to accommodate larger quantities of reactants and products.
化学反应分析
Types of Reactions
(3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can displace halides from organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Anhydrous THF, diethyl ether.
Conditions: Inert atmosphere, low temperatures to control reactivity.
Major Products
Alcohols: From reactions with carbonyl compounds.
Substituted Aromatics: From halide displacement reactions.
科学研究应用
Chemistry
(3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products. It is particularly valuable in forming carbon-carbon bonds, which are essential in building molecular frameworks.
Biology and Medicine
While direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological and medicinal properties. For example, it can be used to synthesize intermediates for drug development.
Industry
In the industrial sector, this Grignard reagent is used in the production of fine chemicals, agrochemicals, and materials science. Its ability to form carbon-carbon bonds makes it a versatile tool in various chemical manufacturing processes.
相似化合物的比较
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but lacks the dioxolane ring.
(1,3-Dioxolan-2-ylmethyl)magnesium Bromide: Similar structure but with different substituents on the aromatic ring.
Uniqueness
(3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide is unique due to the presence of the dioxolane ring, which can influence its reactivity and selectivity in chemical reactions. This structural feature can provide additional stability and specificity in certain synthetic applications.
属性
IUPAC Name |
magnesium;2-methyl-2-phenyl-1,3-dioxolane;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11O2.BrH.Mg/c1-10(11-7-8-12-10)9-5-3-2-4-6-9;;/h2-3,5-6H,7-8H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKNGXRNSBSZPE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC=C[C-]=C2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrMgO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
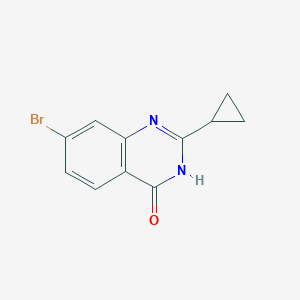
![4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]naphthalene-2,7-disulfonic acid;hydrate](/img/structure/B6299726.png)
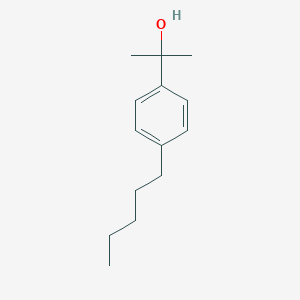
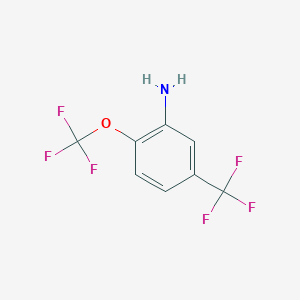
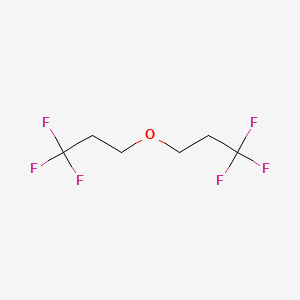
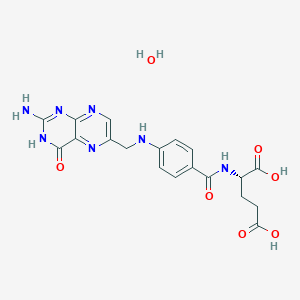
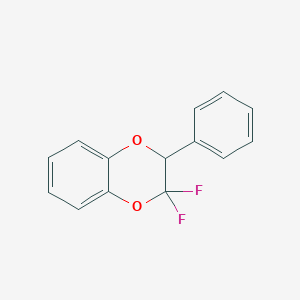
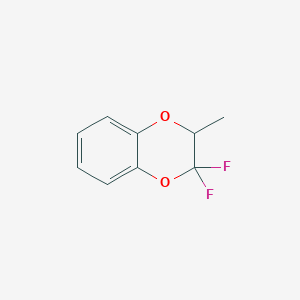
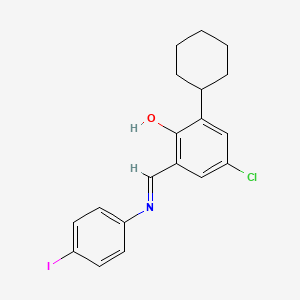
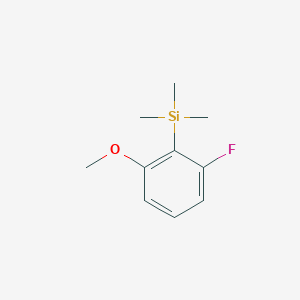
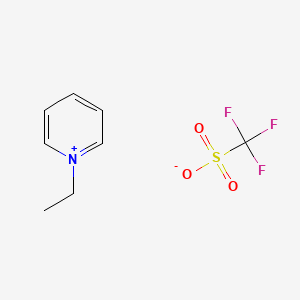
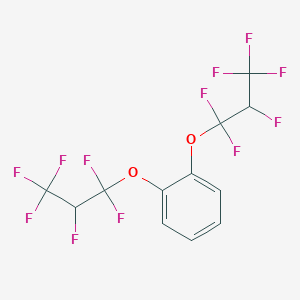
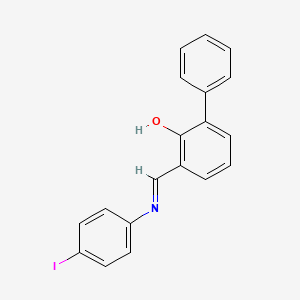
![3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B6299809.png)
